(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
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Description
L-Cystathionine belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. L-Cystathionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cystathionine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, L-cystathionine is primarily located in the cytoplasm. L-Cystathionine exists in all eukaryotes, ranging from yeast to humans. L-Cystathionine participates in a number of enzymatic reactions. In particular, L-Cystathionine can be biosynthesized from L-serine and homocysteine through its interaction with the enzyme cystathionine beta-synthase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid through its interaction with the enzyme cystathionine gamma-lyase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid; which is catalyzed by the enzyme cystathionine gamma-lyase. Finally, L-Cystathionine can be biosynthesized from L-homoserine and L-serine through the action of the enzyme cystathionine beta-synthase. In humans, L-cystathionine is involved in the homocysteine degradation pathway, the glycine and serine metabolism pathway, and the methionine metabolism pathway. L-Cystathionine is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, dihydropyrimidine dehydrogenase deficiency (DHPD), the hyperglycinemia, non-ketotic pathway, and the NON ketotic hyperglycinemia pathway. L-Cystathionine has been found to be associated with several diseases known as autism and alzheimer's disease; l-cystathionine has also been linked to the inborn metabolic disorders including cystathioninuria.
L-cystathionine is a modified amino acid generated by enzymic means from L-homocysteine and L-serine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a tautomer of a L-cystathionine dizwitterion.
Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.
Properties
CAS No. |
30651-43-5 |
---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(2R)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1 |
InChI Key |
ILRYLPWNYFXEMH-RFZPGFLSSA-N |
SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CSCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
melting_point |
312°C |
Key on ui other cas no. |
30651-43-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Cystathionine; L-(+)-Cystathionine; Cystathionine, L-; EINECS 200-295-8; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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